3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one
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Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one and its derivatives are of significant interest in synthetic and medicinal chemistry due to their potential biological activities and applications in drug development. These compounds have been explored for their roles in synthesizing carbocyclic and heterocyclic β-aminocarboxylic acids, which are present in natural products and antibiotics, and serve as precursors for pharmacologically relevant β-lactams and other bioactive compounds. Some derivatives exhibit antifungal or antibacterial activities, while others have been studied for their analgesic properties (Kiss & Fülöp, 2014).
Organic Synthesis and Catalysis
In the realm of organic synthesis, these compounds are utilized for developing new synthetic routes. For example, variations in the Blaise Reaction have been employed to synthesize 3-amino enones and 1,3-diketones, critical for creating a wide range of heterocyclic or carbocyclic compounds or serving as ligands in metal complexes. This includes the synthesis of avobenzone, an ingredient in sun-screen lotions, and related compounds with similar UV/Vis absorption characteristics (Rao & Muthanna, 2015).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one have been used to develop new polymers with potential applications in drug delivery systems. Organocatalyzed ring-opening polymerization techniques have facilitated the creation of poly(ester amide) homopolymers from related monomers, showcasing the versatility of these compounds in synthesizing materials with potential biomedical applications (Göppert et al., 2022).
Corrosion Inhibition
Further extending their application, derivatives of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one have been investigated as corrosion inhibitors for mild steel in acidic environments. Their efficacy in forming protective films on metal surfaces highlights their potential in industrial applications, particularly in extending the lifespan of metal structures and components in corrosive environments (Verma, Quraishi, & Singh, 2015).
properties
IUPAC Name |
3-(2-aminoanilino)-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLFDXTCULSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one |
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